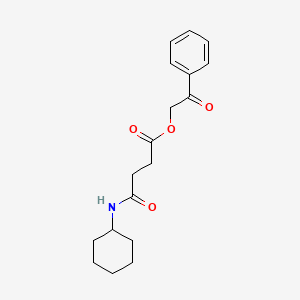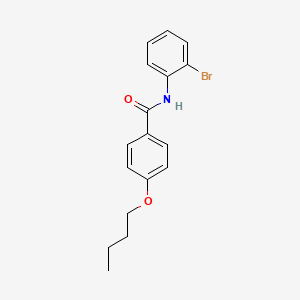
5-(6-chloropyridazin-3-yl)-N-ethyl-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(6-chloropyridazin-3-yl)-N-ethyl-2-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their broad-spectrum antimicrobial properties and are widely used in various fields, including medicine, agriculture, and industry
Métodos De Preparación
The synthesis of 5-(6-chloropyridazin-3-yl)-N-ethyl-2-methylbenzenesulfonamide involves several steps. One common method includes the reaction of 6-chloropyridazine with N-ethyl-2-methylbenzenesulfonamide under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like p-toluenesulfonic acid. The mixture is refluxed for several hours to ensure complete reaction .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for higher yield and purity. These methods often involve large-scale reactors and continuous flow systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
5-(6-chloropyridazin-3-yl)-N-ethyl-2-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation include sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of amine derivatives.
Aplicaciones Científicas De Investigación
5-(6-chloropyridazin-3-yl)-N-ethyl-2-methylbenzenesulfonamide has been extensively studied for its applications in various scientific fields:
Mecanismo De Acción
The mechanism of action of 5-(6-chloropyridazin-3-yl)-N-ethyl-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. In antimicrobial applications, it acts by inhibiting the synthesis of folic acid in microorganisms, which is essential for their growth and replication. This inhibition occurs through competitive antagonism with p-aminobenzoic acid (PABA), a precursor in the folic acid synthesis pathway .
Comparación Con Compuestos Similares
5-(6-chloropyridazin-3-yl)-N-ethyl-2-methylbenzenesulfonamide can be compared with other similar compounds, such as:
Sulfachloropyridazine: Another sulfonamide with similar antimicrobial properties but different structural features.
6-chloropyridazin-3-yl derivatives: These compounds share the pyridazine ring but differ in their substituents, leading to variations in their chemical and biological activities.
5-amino-3-aryl-1-(6-chloropyridazin-3-yl)pyrazoles: These compounds have shown potential as analgesic agents and have different applications compared to this compound.
Propiedades
IUPAC Name |
5-(6-chloropyridazin-3-yl)-N-ethyl-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S/c1-3-15-20(18,19)12-8-10(5-4-9(12)2)11-6-7-13(14)17-16-11/h4-8,15H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSXBPLOXAJBNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)C2=NN=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-acetyl-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4-piperidinamine](/img/structure/B4941215.png)
![ethyl 3-benzyl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxylate](/img/structure/B4941221.png)
![1-Iodo-4-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B4941236.png)
![N-{2-[(4-Ethylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}propanamide](/img/structure/B4941243.png)
![5-METHYL-7-(4-NITROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B4941248.png)
![1-[3-(4-methoxyphenoxy)propoxy]naphthalene](/img/structure/B4941249.png)

![Propyl 4-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B4941273.png)





![2-[benzenesulfonyl(methyl)amino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4941323.png)
